Journal Name:Current Research in Green and Sustainable Chemistry
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Current Research in Green and Sustainable Chemistry ( IF 0 ) Pub Date: 2023-04-12 , DOI: 10.1021/acsearthspacechem.3c00060
A detailed quantum chemical investigation of a new reaction mechanism possibly leading to the formation of cyanoketene (NC–CH═C═O) in the interstellar medium (ISM) was carried out. Different reaction channels have been found by the AutoMeKin program, and the structures and harmonic force fields of the key stationary points have been characterized at the density functional theory level employing last-generation double-hybrid functionals. Finally, single-point computations at those geometries by state-of-the-art composite wave function methods provided accurate energies for the evaluation of thermochemical and kinetic parameters in the framework of an Ab Initio Transition State Theory based Master Equation (AITSTME) strategy. Our results indicate that the barrier-less association reaction of the formyl radical (HCO•) to the cyanocarbene radical (HCCN) can lead to the formation of cyanoketene under the harsh conditions of the ISM. Canonical rate constants computed for temperatures up to 600 K show that the most abundant product is indeed cyanoketene. The formation of other, even more stable, species involves higher activation energies and/or less favorable multi-step processes. Furthermore, to aid the search of cyanoketene, still undetected in the ISM, its rotational spectrum was recorded up to 530 GHz. The refined set of spectroscopic constants obtained in this way allows for spectral predictions from the microwave to the terahertz region, particularly for the bright b-type transitions, which can be targeted for the identification of cyanoketene in spectral line surveys. Despite cyanoketene was already sought without success in a variety of astronomical sources, we suggest to look for it in those sources where HCO or HCCN have already been detected, namely, W3, NGC2024, W51, K3-50, IRC + 2016, and TMC-1.
Overview of ICARUS─A Curated, Open Access, Online Repository for Atmospheric Simulation Chamber Data
Current Research in Green and Sustainable Chemistry ( IF 0 ) Pub Date: 2023-05-16 , DOI: 10.1021/acsearthspacechem.3c00043
Atmospheric simulation chambers continue to be indispensable tools for research in the atmospheric sciences. Insights from chamber studies are integrated into atmospheric chemical transport models, which are used for science-informed policy decisions. However, a centralized data management and access infrastructure for their scientific products had not been available in the United States and many parts of the world. ICARUS (Integrated Chamber Atmospheric data Repository for Unified Science) is an open access, searchable, web-based infrastructure for storing, sharing, discovering, and utilizing atmospheric chamber data [https://icarus.ucdavis.edu]. ICARUS has two parts: a data intake portal and a search and discovery portal. Data in ICARUS are curated, uniform, interactive, indexed on popular search engines, mirrored by other repositories, version-tracked, vocabulary-controlled, and citable. ICARUS hosts both legacy data and new data in compliance with open access data mandates. Targeted data discovery is available based on key experimental parameters, including organic reactants and mixtures that are managed using the PubChem chemical database, oxidant information, nitrogen oxide (NOx) content, alkylperoxy radical (RO2) fate, seed particle information, environmental conditions, and reaction categories. A discipline-specific repository such as ICARUS with high amounts of metadata works to support the evaluation and revision of atmospheric model mechanisms, intercomparison of data and models, and the development of new model frameworks that can have more predictive power in the current and future atmosphere. The open accessibility and interactive nature of ICARUS data may also be useful for teaching, data mining, and training machine learning models.
Current Research in Green and Sustainable Chemistry ( IF 0 ) Pub Date: 2023-06-20 , DOI: 10.1021/acsearthspacechem.3c00103
This study establishes a theoretical foundation for the oxidation pathway of monovalent thallium (Tl(I)) to trivalent thallium (Tl(III)) on birnessite, which is responsible for the over million-times enrichment of Tl in marine ferromanganese deposits over seawater concentration. Tl(I) oxidation occurs on vacant Mn(IV) sites located on the basal planes of the birnessite layers and on the edge sites, in agreement with experiment. Two Mn(IV) atoms are reduced to Mn(III) when Tl(I) gives up two electrons in two one-electron steps with formation of an intermediate Tl(II) inner-sphere complex. Tl(I) oxidation is facilitated at pH > 4–5 by the partial hydrolysis of the Tl(III) inner-sphere product on the reactive basal and edge sites. Oxidation by O2 is thermodynamically unfavorable. Although density functional theory has predictive power for an intermediate Tl(II) complex, it would be difficult to characterize it as Tl(II) is highly reactive and therefore probably short-lived. These findings provide the first atomic-scale description of the oxidation of Tl(I) by a manganese oxide and fill gaps in our understanding of global thallium sequestration in natural systems.
Current Research in Green and Sustainable Chemistry ( IF 0 ) Pub Date: 2023-05-16 , DOI: 10.1021/acsearthspacechem.2c00391
Molecules possessing NO bonds are important precursors in biology; however, in the interstellar medium (ISM), such bonds are observed in relatively low abundance. NO and HNO are two species detected concurrently within the ISM that contain this bond in its simplest form. However, NO is observed to be approximately 200 times more abundant than HNO, which is curious due to the ubiquity of hydrogenated species in the ISM. In the present work, we use computational techniques to determine whether (i) HNO can be formed from NO on cold dust grain surfaces and (ii) if formed, HNO is able to desorb from the surface. Dust grains, which at low (10 K) temperature are primarily coated in water ice, are modeled using both hexagonal and amorphous ice models. A strong thermodynamic driving force is calculated for NO hydrogenation to HNO on the water ice surfaces, suggesting facile formation of HNO. Interestingly, the formation of NOH is also a thermodynamic possibility. Investigation into the reaction kinetics showed no barrier to hydrogenation in either scenario on the hexagonal ice surface; however, on the more astronomically relevant amorphous ice, barriers of 0.53 eV (51 kJ mol–1) and 0.77 eV (74 kJ mol–1) are observed for the formation of HNO and NOH, respectively. Comparison of the adsorption energies showed NO to bind to the surface the weakest (< –0.2 eV/–19 kJ mol–1), followed by HNO (< –0.6 eV/–58 kJ mol–1), and then NOH (< –1.50 eV/–144 kJ mol–1). This suggests that, once formed, HNO is likely to remain adsorbed to the surface, thus accounting for the lower gas phase abundance observed compared to NO. NOH, if formed, will be even less likely to desorb in appreciable amounts and hence remains undetected. Combined, the results suggest that hydrogenated species are possible to be formed from NO on ice surfaces and are likely to remain bound to the surface, supporting the experimental observations.
Current Research in Green and Sustainable Chemistry ( IF 0 ) Pub Date: 2023-04-06 , DOI: 10.1021/acsearthspacechem.3c00009
Molecular ionization potentials (IP) and photoionization cross sections (σ) can affect the sensitivity of photoionization detectors (PIDs) and other sensors for gaseous species. This study employs several methods of machine learning (ML) to predict IP and σ values at 10.6 eV (117 nm) for a dataset of 1251 gaseous organic species. The explicitness of the treatment of the species electronic structure progressively increases among the methods. The study compares the ML predictions of the IP and σ values to those obtained by quantum chemical calculations. The ML predictions are comparable in performance to those of the quantum calculations when evaluated against measurements. Pretraining further reduces the mean absolute errors (ε) compared to the measurements. The graph-based attentive fingerprint model was most accurate, for which εIP = 0.23 ± 0.01 eV and εσ = 2.8 ± 0.2 Mb compared to measurements and computed cross sections, respectively. The ML predictions for IP correlate well with both the measured IPs (R2 = 0.88) and with IPs computed at the level of M06-2X/aug-cc-pVTZ (R2 = 0.82). The ML predictions for σ correlated reasonably well with computed cross sections (R2 = 0.66). The developed ML methods for IP and σ values, representing the properties of a generalizable set of volatile organic compounds (VOCs) relevant to industrial applications and atmospheric chemistry, can be used to quantitatively describe the species-dependent sensitivity of chemical sensors that use ionizing radiation as part of the sensing mechanism, such as photoionization detectors.
Current Research in Green and Sustainable Chemistry ( IF 0 ) Pub Date: 2023-06-14 , DOI: 10.1021/acsearthspacechem.3c00086
In the interstellar medium, six molecules have been conclusively detected in the solid state in interstellar ices, and a few dozen have been hypothesized and modeled to be present in the solid state as well. The icy mantles covering micrometer-sized dust grains are, in fact, thought to be at the core of complex molecule formation as a consequence of the local high density of molecules that are simultaneously adsorbed. From a structural perspective, the icy mantle is considered to be layered, with an amorphous water-rich inner layer surrounding the dust grain, covered by an amorphous CO-rich outer layer. Moreover, recent studies have suggested that the CO-rich layer might be crystalline and possibly even be segregated as a single crystal atop the ice mantle. If so, there are far-reaching consequences for the formation of more complex organic molecules, such as methanol and sugars, that use CO as a backbone. Validation of these claims requires further investigation, in particular on acquiring atomistic insight into surface processes, such as adsorption, diffusion, and reactivity on CO ices. Here, we present the first detailed computational study toward treating the weak interaction of (pure) CO ices. We provide a benchmark of the performance of various density functional theory methods in treating the binding of pure CO ices. Furthermore, we perform an atomistic and in-depth study of the binding energy of CO on amorphous and crystalline CO ices using a pair-potential-based force field. We find that CO adsorption is represented by a large distribution of binding energies (200–1600 K) on amorphous CO, including a significant amount of weak binding sites (<350 K). Increasing both the cluster size and the number of neighbors increases the mean of the observed binding energy distribution. Finally, we find that CO binding energies are dominated by dispersion and, as such, exchange-correlation functionals need to include a treatment of dispersion to accurately simulate surface processes on CO ices. In particular, we find the ωB97M-V functional to be a strong candidate for such simulations.
Current Research in Green and Sustainable Chemistry ( IF 0 ) Pub Date: 2023-06-12 , DOI: 10.1021/acsearthspacechem.2c00359
The solid-phase speciation of metals plays a crucial role in determining their bioavailability in aquatic ecosystems. The interactions of metals with metal (hydr)oxides, sulfides, clays, and organic matter govern their availability in subsurface environments. Our study combined solid–water partitioning experiments under anaerobic conditions (97% N2 and 3% H2) for 24 h and synchrotron-based spectroscopy to determine the factors controlling copper, nickel, and zinc availability in soils and sediments from three different natural aquatic systems. While soils and sediments from all three systems strongly bound added trace metals, there were substantial differences in trace metal partitioning trends between different sites, especially for Cu. There was no distinct correlation between trace metal partitioning and the total organic matter, iron, and sulfur contents of the samples. X-ray absorption spectroscopy indicated that the speciation of the freshly added metals taken up by the solids differs substantially from the speciation of the metals originally present in unamended samples. Cu sulfides dominated speciation at low loadings (1 μmol Cu/g solid), whereas complexation to thiol groups and formation of metallic Cu governed speciation at high loadings (10 μmol Cu/g solid). For Ni and Zn, adsorption to mineral surfaces and organic matter governed their speciation in materials from most sites at low (1 μmol Zn/g solid) and high (10 μmol Zn/g solid) loadings. Under the evaluated time scale (24 h), the background speciation of metals in natural aquatic systems is a poor predictor of the speciation and lability of metals introduced from anthropogenic or natural processes. Our findings imply that geochemical processes controlling trace metal speciation may vary considerably with metal loading in different natural systems.
Current Research in Green and Sustainable Chemistry ( IF 0 ) Pub Date: 2023-06-09 , DOI: 10.1021/acsearthspacechem.3c00102
Ozone (O3) oxidation chemistry on proxy compounds of the sea surface microlayer (SML) generates volatile organic compounds (VOCs) in the atmosphere. To shed light on the proposed significance of this chemistry, we investigated the formation of VOCs through heterogeneous chemistry of O3 (100 ppb) with authentic SML collected from 10 sites in the South China Sea using a reactor coupled to proton transfer reaction–time of flight–mass spectrometry (PTR–TOF–MS) and subsequently identified by off-line techniques. On the basis of the semi-quantitative data of the identified compounds, we estimated the production rates of acetone, acetaldehyde, propanal, hexanal, heptanal, octanal, and nonanal, which correspond to the experimental conditions applied in this study. These results provide a significant update to our understanding of abiotic formation of VOCs in the marine atmosphere, which should be considered in future model studies to properly evaluate the VOC contribution of ozone heterogeneous chemistry with the SML.
Current Research in Green and Sustainable Chemistry ( IF 0 ) Pub Date: 2023-04-12 , DOI: 10.1021/acsearthspacechem.3c00031
Access to clean water has gained great importance, especially in urban areas, in connection with drought within the framework of climate change. This study was carried out with hydrogeochemical investigation in a district of İzmir, the 3rd largest city of Turkiye, which contains economic natural ore deposits (Sb, Hg, and Pb-Zn). The heavy metal content of groundwater has great importance in and around the ore deposits for health risk assessments (HRA) and water quality index (WQI) interpretations. Groundwater samples in the study area were taken from different units such as gneiss, marble, schist, and alluvium. The electrical conductivity of water varies between 466 and 2720 μS/cm. The waters are of NaCaHCO3 and CaNaHCO3 water types. Silicate and carbonate weathering were seen in the waters taken from gneiss/schist and marble/alluvium, respectively. Al, Ni, and Sb values of groundwater exceeded the drinking water standards. Sb concentrations can reach 967 ppb, and all waters are oversaturated with Sb(OH)3. It is thought that Sb mixes with groundwater along faults from mineralization zones. According to the WQI, the groundwater is not suitable for drinking. If the presence of ore deposits is neglected in the WQI, water that is dangerous for drinking is incorrectly considered ″drinkable″. The HRA was calculated for Al, Cu, Fe, Mn, Ni, Sb, and Zn parameters. The hazard coefficient of Sb is more than 1 for adults and children. The most striking effect of Sb compounds is that they disrupt the heart rhythm and cause irreparable damage to the nervous system.
Current Research in Green and Sustainable Chemistry ( IF 0 ) Pub Date: 2023-06-09 , DOI: 10.1021/acsearthspacechem.2c00374
Terrestrial enhanced weathering of alkaline silicate minerals is a promising climate change mitigation strategy with the potential to limit the global temperature rise. The formation and accumulation of pedogenic carbonate and bicarbonate in soils/subsoils and groundwater offers a large sink for C storage; the amount of soil inorganic carbon (SIC) presently held within soils has been estimated to be 720–950 Gt of C. These values can be augmented by the addition of a variety of calcium and magnesium silicates via enhanced weathering. While the concept of the application of finely milled silicate rocks for faster weathering rates is well established, there has been limited discussion on the role of local climate, natural SIC content (i.e., the SIC innately present in the soil), and soil pH (among other important agronomic factors) on silicate weathering when applied to croplands, especially in view that the aim is to establish terrestrial enhanced weathering as a carbon dioxide removal (CDR) strategy on a global scale. In this work, we emphasized the importance of soil pH and soil temperature on silicate weathering and looked to estimate an upper limit of (i.e., constrain) the global capacity until the year 2100 for enhanced rock weathering (ERW) to draw down CO2 in the form of accumulated pedogenic carbonate or soluble bicarbonate. We assessed the global spatial distribution of cropland soil pH, which serves as a proxy for local innate SIC; annual rate of pluvial (rainfall) precipitation; and soil temperature, and found that the potential CO2 drawdown difference between faster and slower weathering silicates is narrower in Asia, Africa, and South America, while the gap is larger for Europe, North America, and Oceania.
Supplementary Information
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